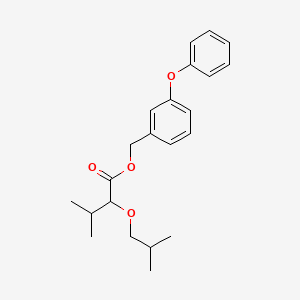
Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (3-phenoxyphenyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (3-phenoxyphenyl)methyl ester is a complex organic compound known for its diverse applications in various fields. This compound is characterized by its unique structure, which includes a butanoic acid backbone with multiple substituents, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (3-phenoxyphenyl)methyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid derivatives with alcohols in the presence of acid catalysts. The reaction conditions often include elevated temperatures and the use of dehydrating agents to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters are crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (3-phenoxyphenyl)methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the ester into corresponding acids or other oxidized products.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acid catalysts like sulfuric acid for esterification, base catalysts for transesterification.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (3-phenoxyphenyl)methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (3-phenoxyphenyl)methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active compounds that interact with enzymes or receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Fenvalerate: A similar ester compound used as an insecticide.
Cyano (3-phenoxyphenyl)methyl ester: Another related compound with similar structural features.
Uniqueness
Butanoic acid, 3-methyl-2-(2-methylpropoxy)-, (3-phenoxyphenyl)methyl ester is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
112473-99-1 |
|---|---|
Molecular Formula |
C22H28O4 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(3-phenoxyphenyl)methyl 3-methyl-2-(2-methylpropoxy)butanoate |
InChI |
InChI=1S/C22H28O4/c1-16(2)14-24-21(17(3)4)22(23)25-15-18-9-8-12-20(13-18)26-19-10-6-5-7-11-19/h5-13,16-17,21H,14-15H2,1-4H3 |
InChI Key |
QEVFIBUVPLHKTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(C(C)C)C(=O)OCC1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















